molecular formula C16H28N2O4 B8258161 di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate

di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate

Cat. No.: B8258161
M. Wt: 312.40 g/mol
InChI Key: IBBVWOZAKKWMOG-RYUDHWBXSA-N
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Description

Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate is a chemical compound that features a cyclohexene ring substituted with two tert-butyl carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate typically involves the reaction of a cyclohexene derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process would involve techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarboxylate, while reduction could produce di-tert-butyl ((1S,2S)-cyclohexane-1,2-diyl)dicarbamate.

Scientific Research Applications

Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can protect functional groups from unwanted reactions, allowing for selective modifications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate is unique due to its cyclohexene ring, which provides rigidity and specific steric properties that can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where selective protection and modification of functional groups are required.

Properties

IUPAC Name

tert-butyl N-[(1S,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h7-8,11-12H,9-10H2,1-6H3,(H,17,19)(H,18,20)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBVWOZAKKWMOG-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=CC[C@@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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